molecular formula C9H7ClN2O B1276273 3-(2-Chlorophenyl)isoxazol-5-amine CAS No. 27025-74-7

3-(2-Chlorophenyl)isoxazol-5-amine

Cat. No. B1276273
CAS RN: 27025-74-7
M. Wt: 194.62 g/mol
InChI Key: VWFWYFUDDUOJFX-UHFFFAOYSA-N
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Description

The compound "3-(2-Chlorophenyl)isoxazol-5-amine" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at non-adjacent positions. Isoxazole derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The chlorophenyl group attached to the isoxazole ring can significantly influence the chemical and physical properties of the compound, as well as its biological activity.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions and condensation of appropriate precursors with hydroxylamine hydrochlorides. For instance, the synthesis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was performed via 1,3-dipolar cycloaddition . Another method involves the reaction of chloro-substituted isoxazolium chlorides with secondary amines or primary amines, followed by dehydrochlorination and addition-elimination reactions with alkyl or acyl halides .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit cell parameters . Similarly, the crystal structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was confirmed by X-ray diffraction, indicating a triclinic system .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including hydrogen bonding and conjugative interactions, as suggested by Natural Bond Orbital (NBO) analysis . The presence of substituents like chlorophenyl groups can influence the reactivity of the isoxazole ring, making it a site for nucleophilic or electrophilic attacks, as indicated by molecular electrostatic potential studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be explored through Density Functional Theory (DFT) calculations, which provide insights into the electronic properties, vibrational frequencies, and molecular orbitals. For instance, DFT calculations were used to analyze the electronic properties and molecular electrostatic potential of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole . These properties are crucial for understanding the potential applications of these compounds, such as their use in nonlinear optical (NLO) materials or as pharmaceutical agents with anti-inflammatory, antibacterial, and anticancer activities .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of New Heterocyclic Ligands : The synthesis of new heterocyclic ligands like 8-(4-chlorophenyl)-3-butyl-3H-imidazo[4′,5′:3,4]benzo[1,2-c]isoxazol-5-amine (5-AIBI) from the reduction of related compounds has been investigated. This involves examining the coordination ability of the ligand with cations like Fe3+ in aqueous ethanol solution (Agheli, Pordel, & Beyramabadi, 2017).
  • Comparison and DFT Calculations : The structural geometry, electronic properties, and vibrational frequencies of compounds like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole have been analyzed and compared with density functional theory (DFT) calculations (Kerru et al., 2019).

Chemical Reactions and Transformations

  • Microwave Accelerated Reactions : The microwave-accelerated reaction of 1-chloro-3-(4-chlorophenyl)isoquinoline with various heterocyclic amines, catalyzed by palladium, has been explored for the synthesis of various chlorophenyl derivatives (Prabakaran, Manivel, & Khan, 2010).
  • Synthesis of 3-Aminoisoxazole Derivatives : Versatile syntheses of 3-aminoisoxazoles and their derivatives, such as the reaction of 3-chloro-2-methylisoxazolium chlorides with secondary amines, have been described, highlighting their potential in producing various aminoisoxazoles (Sugai et al., 1984).

Biological Evaluation and Pharmacological Applications

  • Anti-inflammatory and Antimicrobial Activity : Isoxazole-based amides synthesized from 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride have been evaluated for anti-inflammatory and antimicrobial activities. Compounds have shown significant inhibition in edema and displayed good antibacterial activity against common bacteria (Kauthale et al., 2018).

Safety And Hazards

This compound is classified as having acute toxicity, oral (Category 3), H301 . It is toxic if swallowed, and precautions should be taken to avoid dust formation and inhalation of mist, gas, or vapors .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is always imperative to develop new eco-friendly synthetic strategies . The future direction in this field could involve the development of alternate metal-free synthetic routes .

properties

IUPAC Name

3-(2-chlorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFWYFUDDUOJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409730
Record name 3-(2-Chlorophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)isoxazol-5-amine

CAS RN

27025-74-7
Record name 3-(2-Chlorophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-CHLOROPHENYL)-5-ISOXAZOLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Jiaping, AG Woldegiorgis, X Lin - RSC advances, 2023 - pubs.rsc.org
We present herein an enantioselective protocol for the chiral phosphoric acid-catalyzed addition of 3-arylisoxazol-5-amines to highly reactive 3-methide-3H-pyrroles to provide a diverse …
Number of citations: 5 pubs.rsc.org

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